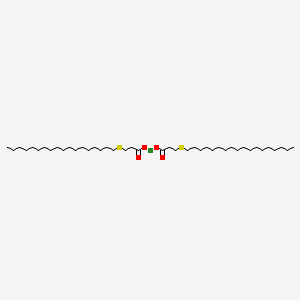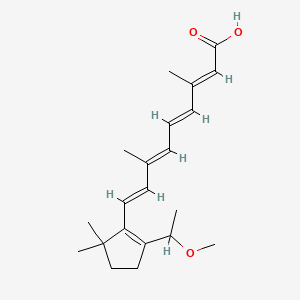
all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentene ring, multiple double bonds, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid typically involves multiple steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the cyclopentene ring with a methoxyethyl group.
Formation of the Polyene Chain: The polyene chain can be constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the methoxyethyl group.
Reduction: Reduction reactions can target the double bonds, converting them to single bonds.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxyethyl group.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, altering their activity. The polyene chain and carboxylic acid group are likely key features in these interactions.
相似化合物的比较
Similar Compounds
All-trans-retinoic acid: Similar polyene chain and carboxylic acid group.
All-trans-lycopene: Similar polyene chain but lacks the carboxylic acid group.
All-trans-beta-carotene: Similar polyene chain but lacks the carboxylic acid group.
Uniqueness
All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is unique due to the presence of the methoxyethyl group and the cyclopentene ring, which are not found in the similar compounds listed above.
属性
CAS 编号 |
50890-38-5 |
|---|---|
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-9-[2-(1-methoxyethyl)-5,5-dimethylcyclopenten-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-19-18(17(3)24-6)12-13-21(19,4)5/h7-11,14,17H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+ |
InChI 键 |
RKWVSFHNPUONCU-XPSLGPGOSA-N |
手性 SMILES |
CC(C1=C(C(CC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)OC |
规范 SMILES |
CC(C1=C(C(CC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
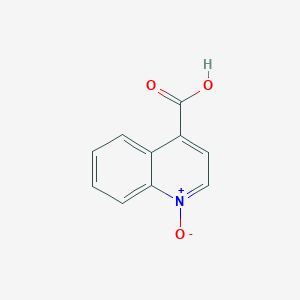
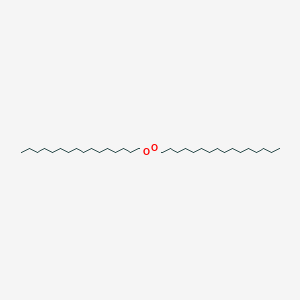
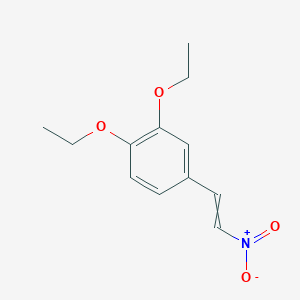
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
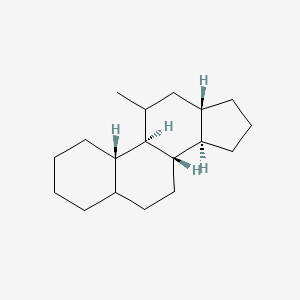


![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
